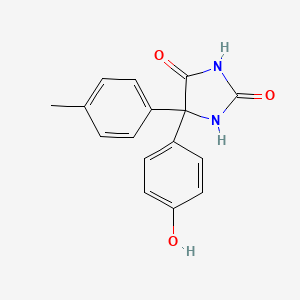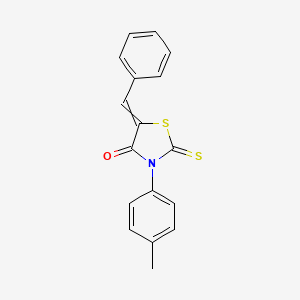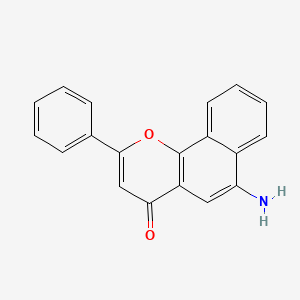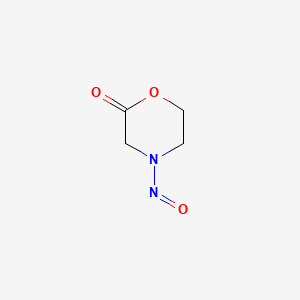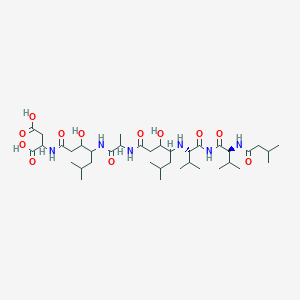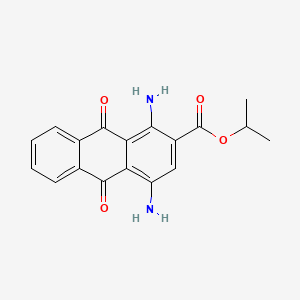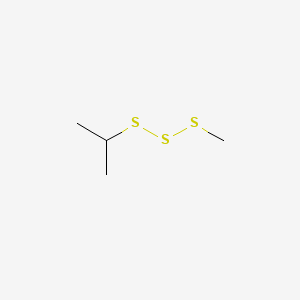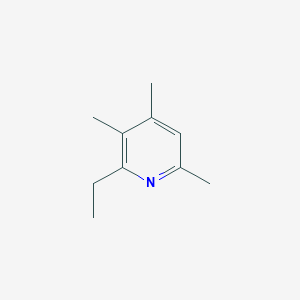
2-Ethyl-3,4,6-trimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,4,6-trimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of three methyl groups and one ethyl group attached to the pyridine ring, giving it the molecular formula C10H15N .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4,6-trimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 2-Ethyl-3,4,6-trimethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Collidinic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-Ethyl-3,4,6-trimethylpyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-3,4,6-trimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The presence of electron-donating methyl and ethyl groups enhances its binding affinity and specificity .
類似化合物との比較
2,4,6-Trimethylpyridine: Lacks the ethyl group, making it less sterically hindered and slightly less reactive in certain substitution reactions.
2,3,5-Trimethylpyridine: Has a different substitution pattern, affecting its electronic properties and reactivity.
2-Ethyl-3,5,6-trimethylpyridine: Similar structure but with different methyl group positions, influencing its chemical behavior.
Uniqueness: 2-Ethyl-3,4,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
特性
CAS番号 |
73014-67-2 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
2-ethyl-3,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-9(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChIキー |
HQABYBRMMFMERU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=N1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


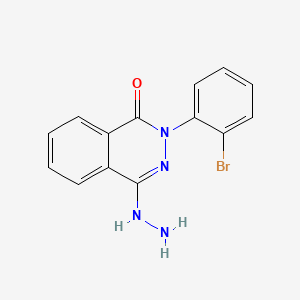
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
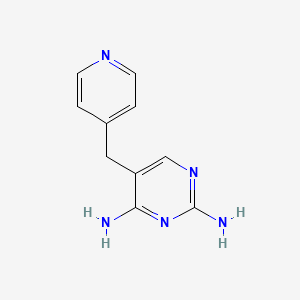
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
